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Compound of Interest

Compound Name: 6-Chloro-7-methyl-1H-indole

CAS No.: 57817-09-1

Cat. No.: B1366917

Get Quote

Executive Summary
6-Chloro-7-methyl-1H-indole represents a privileged heterocyclic scaffold in modern

medicinal chemistry. While the parent molecule acts primarily as a high-value intermediate, its

specific substitution pattern—a chlorine atom at C6 and a methyl group at C7—confers unique

electronic and steric properties that are critical for binding affinity in kinase inhibitors and

antiviral agents.

This guide analyzes the biological activity of this core and its functionalized derivatives,

specifically focusing on its role as a precursor for GSK-3β inhibitors (e.g., 18BIOder) and

mitochondrial targeting agents. The presence of the C7-methyl group provides a "steric lock"

that restricts conformational rotation in receptor pockets, while the C6-chlorine enhances

lipophilicity and blocks metabolic oxidation, significantly improving the pharmacokinetic profile

of derived drugs.

Part 1: Medicinal Chemistry Profile & SAR Analysis
The "Privileged" Substitution Pattern
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The biological potency of 6-Chloro-7-methyl-1H-indole stems from two synergistic structural

features that differentiate it from the naked indole core.

Feature Chemical Effect Biological Consequence

C6-Chlorine
Electron-withdrawing

(Inductive); Lipophilic

Metabolic Stability: Blocks

hydroxylation at the

metabolically vulnerable C6

position (a common clearance

route for indoles).Potency:

Increases hydrophobic

interaction with target pockets

(e.g., HIV-1 RT allosteric site).

C7-Methyl Steric Hindrance (Ortho to NH)

Conformational Lock: Restricts

the rotation of the indole NH,

often forcing the molecule into

a bioactive

conformation.Selectivity: Fills

small hydrophobic sub-pockets

in enzymes like GSK-3β,

improving selectivity over

homologous kinases.

Pharmacophore Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
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Figure 1:SAR logic of the 6-Chloro-7-methyl-1H-indole scaffold. The C6 and C7 substituents

work synergistically to enhance stability and binding affinity.

Part 2: Primary Biological Applications[1][2][3][4]
Antiviral Activity: GSK-3β Inhibition (HIV-1 & VEEV)
The most authoritative application of this scaffold is in the synthesis of 6-chloro-7-methyl-1H-
indole-2,3-dione 3-oxime (also known in literature as 18BIOder).[1] This compound is a potent

inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1]

Mechanism of Action: GSK-3β is a host kinase hijacked by viruses to regulate their

replication.

HIV-1: GSK-3β phosphorylates substrates that regulate the viral Tat protein. Inhibition

restricts Tat-mediated transcription of the viral genome.

VEEV (Venezuelan Equine Encephalitis Virus): The inhibitor prevents viral replication by

modulating the host innate immune response and preventing cytopathic effects (CPE).

Key Data:

Target: GSK-3β (ATP-competitive inhibition).
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Efficacy: Nanomolar potency in preventing HIV-1 transcription in U87MG astrocyte

models.

Selectivity: The 7-methyl group is critical for distinguishing GSK-3β from the closely

related CDK2 kinase.

Antiparasitic Activity: Mitochondrial Dysfunction
Derivatives such as methyl 6-chloro-7-methyl-1H-indole-3-carboxylate have demonstrated

significant amoebicidal activity, particularly against Acanthamoeba species.

Mechanism: The compound induces Programmed Cell Death (PCD) via the mitochondrial

pathway.

Step 1: Permeation of the parasite membrane (facilitated by the lipophilic 6-Cl).

Step 2: Collapse of the mitochondrial membrane potential (

).

Step 3: ATP depletion and ROS accumulation leading to chromatin condensation and

apoptosis.

Part 3: Experimental Protocols
Protocol A: GSK-3β Kinase Inhibition Assay
A self-validating cell-free assay to quantify the potency of 6-chloro-7-methyl-1H-indole
derivatives.

Materials:

Recombinant human GSK-3β enzyme.

Substrate: Phospho-Glycogen Synthase Peptide-2 (GSM).

ATP (10 µM final concentration).

Test Compound: 6-Chloro-7-methyl-1H-indole-2,3-dione 3-oxime (dissolved in DMSO).
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Detection: ADP-Glo™ Kinase Assay (Promega).

Methodology:

Preparation: Dilute test compound in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂,

0.1 mg/mL BSA). Prepare a 3-fold serial dilution series.

Enzyme Reaction:

Add 2 µL of compound solution to 384-well plate.

Add 4 µL of GSK-3β enzyme (0.5 ng/µL). Incubate for 10 min at RT (allows equilibrium

binding).

Add 4 µL of Substrate/ATP mix to initiate reaction.

Control 1 (Max Signal): DMSO + Enzyme + Substrate.

Control 2 (Min Signal): Buffer (no enzyme) + Substrate.

Incubation: Incubate at RT for 60 minutes.

Detection:

Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40

min.

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

Incubate 30 min.

Readout: Measure luminescence on a plate reader.

Validation: Calculate Z'-factor. A Z' > 0.5 confirms assay robustness. Calculate IC₅₀ using

non-linear regression (Log(inhibitor) vs. response).

Protocol B: Mitochondrial Membrane Potential Assay
(Acanthamoeba)
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Validates the pro-apoptotic mechanism of the carboxylate derivative.

Staining: Treat Acanthamoeba trophozoites (

cells) with the test compound (IC₉₀ concentration) for 24 hours.

Labeling: Wash cells and incubate with JC-1 dye (2 µM) for 20 min in the dark.

JC-1 Principle: Aggregates in healthy mitochondria (Red fluorescence); remains

monomeric in depolarized mitochondria (Green fluorescence).

Analysis: Measure fluorescence ratio (Red/Green) using flow cytometry or fluorescence

microscopy.

Positive Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (known uncoupler).

Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Part 4: Pathway Visualization
The following diagram details the mechanism by which the oxime derivative (18BIOder) inhibits

HIV-1 replication via the GSK-3β pathway.
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Figure 2:Mechanism of Action for HIV-1 Inhibition.[1][2] The indole derivative blocks GSK-3β,

preventing the activation of the viral Tat protein and halting transcription.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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